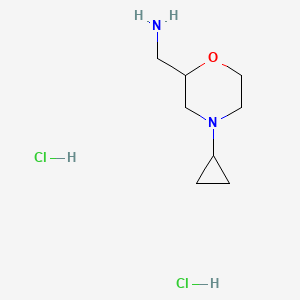
(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1306607-05-5 . It has a molecular weight of 229.15 . The IUPAC name for this compound is (4-cyclopropyl-2-morpholinyl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride” is 1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antidepressant-Like Activity
A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including the ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, exhibited robust antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates. The study highlighted high receptor affinity, selectivity, and favorable druglike properties for these compounds, including the lead structure NLX-204 (Sniecikowska et al., 2019).
Synthesis and Characterization
In a study by Jasouri et al. (2010), the synthesis of 4-chloro-1-indanone, a structurally related compound, was investigated. This research involved bromination under various conditions and subsequent synthesis steps, yielding (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This work contributes to understanding the synthesis and characterization of similar compounds (Jasouri et al., 2010).
Applications in Catalysis
Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent performance in transfer hydrogenation reactions, suggesting potential applications in catalysis (Karabuğa et al., 2015).
In Vitro Antitumor Activity
Mbugua et al. (2020) reported the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including (phenyl)methanamine derivatives. These complexes showed promising in vitro antitumor activity against various human cancer cell lines, indicating potential applications in cancer treatment (Mbugua et al., 2020).
Antimicrobial Activities
Thomas et al. (2010) synthesized a new series of quinoline derivatives carrying a 1,2,3-triazole moiety, including methanamine derivatives. These compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their utility in antimicrobial applications (Thomas et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(4-cyclopropylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKCKCVADQERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC(C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylmorpholin-2-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

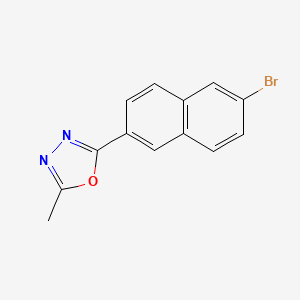
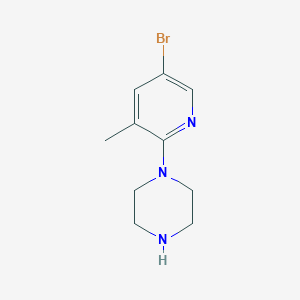
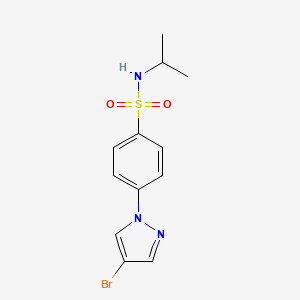

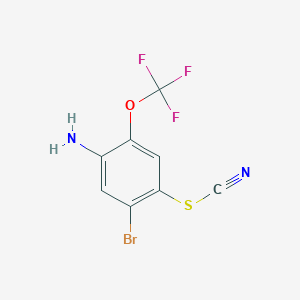

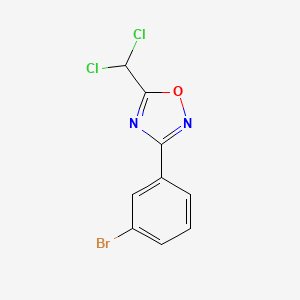
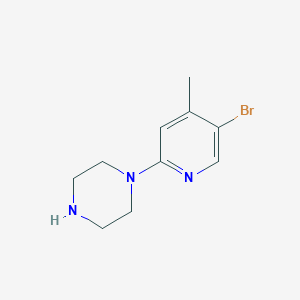

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)



